molecular formula C6H8ClN3 B1584180 2-Chloro-N4-methylpyridine-3,4-diamine CAS No. 50432-67-2

2-Chloro-N4-methylpyridine-3,4-diamine

Cat. No. B1584180
CAS RN: 50432-67-2
M. Wt: 157.6 g/mol
InChI Key: PLOHMGUEAHHTKK-UHFFFAOYSA-N
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Description

2-Chloro-N4-methylpyridine-3,4-diamine is a chemical compound with the molecular formula C6H8ClN3 . It has a molecular weight of 157.6 .


Synthesis Analysis

The synthesis of 2-Chloro-N4-methylpyridine-3,4-diamine involves a reaction with chloric acid and tin (II) chloride in water at 90°C for 3 hours . The reaction is performed under reflux conditions .


Molecular Structure Analysis

The InChI code for 2-Chloro-N4-methylpyridine-3,4-diamine is 1S/C6H8ClN3/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,8H2,1H3,(H,9,10) .


Chemical Reactions Analysis

2-Chloro-4-methylpyridine, a related compound, reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine by a palladium-catalyzed cross-coupling reaction .


Physical And Chemical Properties Analysis

2-Chloro-N4-methylpyridine-3,4-diamine is a solid at room temperature . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.22 .

Scientific Research Applications

Nitration and Cyclization Processes

  • 2-Chloro-N4-methylpyridine-3,4-diamine undergoes nitration and cyclization to form 4-chloro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives. This transformation occurs with excess nitric acid in concentrated sulfuric acid at 60°C, highlighting its utility in synthetic chemistry (Smolyar & Vasilechko, 2010).

Separation and Purification in Pharmaceutical and Agrochemical Industries

  • This compound plays a role in the pharmaceutical and agrochemical industries, where it acts as an important intermediate. Studies have employed methods like extraction, distillation, and column chromatography for separating and purifying related compounds, emphasizing its significance in producing high-purity products (Su Li, 2005).

Structural and Electronic Analysis

  • Investigations into the structural and electronic properties of related chloropyridines, including analyses of molecular structures, vibrational wavenumbers, electronic properties, and NMR chemical shifts, contribute to a deeper understanding of their chemical behavior. These studies are crucial for advancing the knowledge of these compounds in various scientific fields (Velraj, Soundharam, Sridevi, 2015).

Synthesis and Characterization in Organometallic Chemistry

  • The compound finds application in the synthesis and characterization of zirconium and hafnium complexes. This demonstrates its role in organometallic chemistry, contributing to the development of new materials and catalysts (Tonzetich, Schrock, Hock, Müller, 2005).

Microreaction Systems for Industrial Production

  • The compound is crucial in the synthesis of nicotine insecticides like imidacloprid and acetamiprid. Microreaction systems employed in its synthesis contribute to increased safety and efficiency in industrial production (Sang, Huang, Xu, 2020).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

2-chloro-4-N-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOHMGUEAHHTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358775
Record name 2-Chloro-N4-methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N4-methylpyridine-3,4-diamine

CAS RN

50432-67-2
Record name 2-Chloro-N4-methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 g of (10) were dissolved in 50 ml of 12N HCl and the temperature brought to 90° C. 72.5 g di SnCl2.2H2O were added in five portions over the course of 1 minute. This was left stirring at 90° C. for 1 hour. After cooling the solution to room temperature, 100 ml of water were added and evaporated at reduced pressure. The residue was taken up in 100 ml of water, cooled to 0° C. and concentrated aqueous ammonia added, until the formation of a white, gelatinous precipitate. The pH was adjusted to 8.5-9 and the resulting emulsion centrifuged. The remaining solid residues were again taken up in water and centrifuged. The operation was repeated three times. The combined solid residues were left under stirring overnight in 50 ml of methylene chloride. The centrifuged aqueous phases were extracted three times with methylene chloride, then all the organic phases combined, then dried over anhydrous sodium sulphate and subsequently evaporated under vacuum, giving 6.2 g of (11) in the form of pink crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
60%

Synthesis routes and methods II

Procedure details

A solution of methyl-(3-nitro-pyridin-4-yl)amine (7.00 g) in concentrated hydrochloric acid (150 mL) was heated to 90° C. Tin(II) chloride dihydrate (52.2 g) was then added, and this was heated at 90° C. for 30 minutes. The reaction solution was cooled to 0° C., iced water (700 mL) was added, and this was stirred for 30 minutes. The solution was concentrated under reduced pressure, and then ammonia-saturated methanol solution (700 mL) was added to the residue, and this was stirred at 5° C. for 15 hours. The solvent was removed by concentration under reduced pressure. The residue was suspended in ethyl acetate (500 mL), and this was filtered through celite. The celite and the suspended material were washed five times with 250 mL of ethyl acetate, then the organic layers were combined, and this was concentrated under reduced pressure to give the title compound (7.22 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NN Smolyar, AB Vasilechko - Russian journal of organic chemistry, 2010 - Springer
The nitration of pyridine-3,4-diamine, its N,N′-diacetyl derivative, and N 4 -alkylpyridine-3,4-diamines with excess nitric acid in concentrated sulfuric acid at 60C was accompanied by …
Number of citations: 2 link.springer.com

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